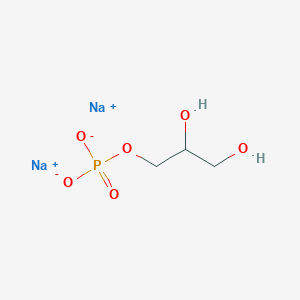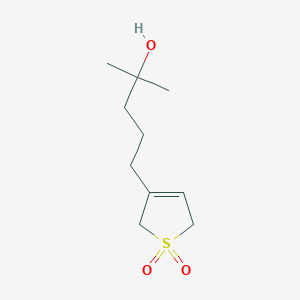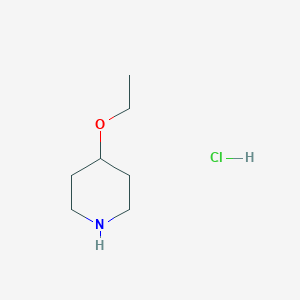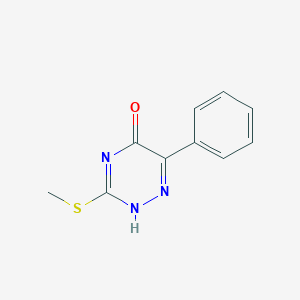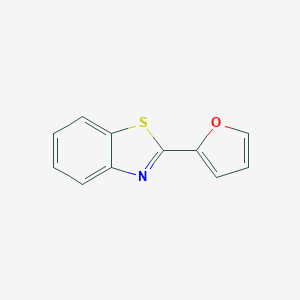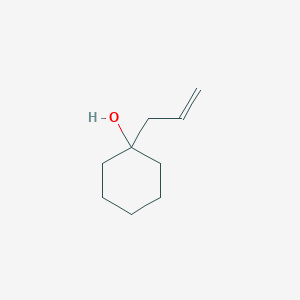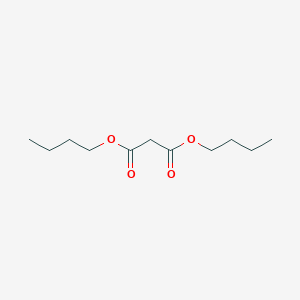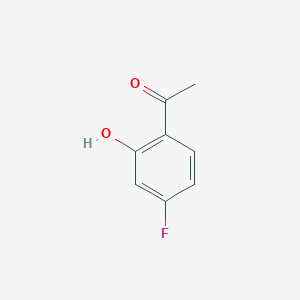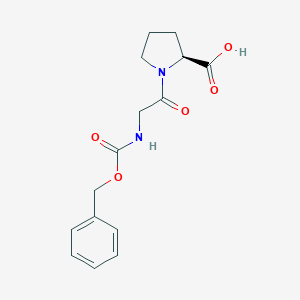
Z-Gly-Pro
Descripción general
Descripción
Z-Gly-Pro, also known as Z-Glycyl-L-proline, is a compound with the empirical formula C15H18N2O5 . It has a molecular weight of 306.31 . It is used in the study of plant physiology and is known to inhibit DPP-IV activity by binding to the enzyme’s active site, preventing it from cleaving biologically active peptides .
Synthesis Analysis
Z-Gly-Pro is used in solution phase peptide synthesis . It has been synthesized for the first time as peptides Boc-Gly-Pro-DP, Z-Gly-Pro-DP, LA-Gly-Pro-DP, Boc-Gly-Pro-Srt, Z-Gly-Pro-Srt . It is also used as a supplement in hydrolysate solution for determining the prolyl endopeptidase inhibitory activity assay .
Molecular Structure Analysis
The molecular formula of Z-Gly-Pro is C15H18N2O5 . It has an average mass of 306.314 Da and a mono-isotopic mass of 306.121582 Da .
Chemical Reactions Analysis
Z-Gly-Pro is a substrate for prolyl endopeptidase (PEP). It is hydrolyzed by PEP to generate highly fluorescent 7-amido-4-methylcoumarin . It has also been used as a supplement in hydrolysate solution for determining the prolyl endopeptidase inhibitory activity assay .
Physical And Chemical Properties Analysis
Z-Gly-Pro has a density of 1.3±0.1 g/cm³. It has a boiling point of 579.8±50.0 °C at 760 mmHg. Its vapour pressure is 0.0±1.7 mmHg at 25°C. The enthalpy of vaporization is 91.2±3.0 kJ/mol. It has a flash point of 304.4±30.1 °C. The index of refraction is 1.581. Its molar refractivity is 76.4±0.3 cm³ .
Aplicaciones Científicas De Investigación
1. Enhancement of NO2 Sensing Properties of SWNTs Z-Gly-Pro-OH has been used to functionalize Single Walled Carbon Nanotubes (SWNTs) to improve their sensing properties for NO2 . The functionalization process involves a 1,3-dipolar cycloaddition type reaction, which modifies the properties of the carbon nanotubes while maintaining their electronic properties .
Anticancer Activity
Z-Gly-Pro has been used in the synthesis of prodrugs targeting fibroblast activation protein (FAP), a serine protease overexpressed on the surface of tumor-associated fibroblasts . These prodrugs have shown high potency to inhibit the growth of the 4T1 breast cancer cell line .
3. Preparation of Biologically Significant Fluorophore-Labeled Peptide Tetramers or Dimers Z-Pro-OH, a similar compound to Z-Gly-Pro-OH, has been used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers .
4. Synthesis of Benzoxazole Derived Human Neutrophil Elastase (HNE) Inhibitors Z-Pro-OH has also been used as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors .
Substrate for Collagenase
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH, a derivative of Z-Gly-Pro, has been used as a substrate for collagenase . The enzymatic cleavage of this compound yields Gly-Pro-Ala, which can be determined colorimetrically by reaction with ninhydrin .
Preparation of Aib-Pro Endothiopeptides
Z-Pro-OH can be used as a starting material to prepare aib-pro endothiopeptides of pharmacological importance .
Mecanismo De Acción
Target of Action
Z-Gly-Pro-OH, also known as Z-Gly-Pro or N-Cbz-glycyl-L-proline, primarily targets the enzyme Fibroblast Activation Protein-alpha (FAPα) . This makes FAPα an attractive target for the design of tumor-targeting prodrugs .
Mode of Action
The mode of action of Z-Gly-Pro-OH involves its interaction with FAPα. In a study, it was demonstrated that a new targeted drug with anti-tumor activity was formed by combining Epirubicin (EPI) with the FAPα-specific dipeptide Z-Gly-Pro . The resulting compound, named Z-GP-EPI, effectively releases EPI after incubation with FAPα . This suggests that Z-Gly-Pro-OH can be used to form prodrugs that are activated by FAPα, thereby delivering anti-tumor drugs in a targeted manner .
Pharmacokinetics
As a prodrug, z-gly-pro-oh is expected to improve the pharmacokinetic profile of the drug it is combined with by enhancing its stability and bioavailability .
Result of Action
The result of the action of Z-Gly-Pro-OH, when used to form a prodrug like Z-GP-EPI, is the targeted delivery of an anti-tumor drug. This results in similar anti-tumor effects as the free drug, but with potentially reduced side effects . For instance, Z-GP-EPI showed similar anti-tumor effects as free EPI in tumor-bearing mice, but without visible cardiotoxic side effects .
Action Environment
The action of Z-Gly-Pro-OH is influenced by the presence of FAPα, which is overexpressed in tumor cells . This allows for the targeted delivery of anti-tumor drugs to tumor cells, thereby potentially improving the efficacy and safety of the treatment . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUKZKYDJMGJDC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292362 | |
| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-Pro | |
CAS RN |
1160-54-9 | |
| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Z-Gly-Pro?
A1: Z-Gly-Pro serves as a substrate for prolyl endopeptidase (PEP, also known as prolyl oligopeptidase), a serine protease that cleaves peptide bonds on the carboxyl side of proline residues. [, , , , ]
Q2: How does Z-Gly-Pro interact with prolyl endopeptidase?
A2: Z-Gly-Pro binds to the active site of prolyl endopeptidase, positioning the Pro-X bond for cleavage. [, ] Kinetic studies suggest that at least five subsites (S3 to S2') are involved in the enzyme-substrate interaction, with high stereospecificity observed at S2, S1, and S1'. [, , ]
Q3: What are the downstream effects of prolyl endopeptidase inhibition by compounds like Z-Gly-Pro?
A3: Prolyl endopeptidase plays a role in the maturation and degradation of various bioactive peptides, including neuropeptides and peptide hormones. [] Inhibiting this enzyme can affect the levels and activity of these peptides, potentially influencing physiological processes such as memory, learning, and blood pressure regulation. [, , , ]
Q4: What is the molecular formula and weight of Z-Gly-Pro?
A4: While not explicitly stated in the provided research, the molecular formula can be deduced as C14H16N2O5 based on its structure (Benzyloxycarbonyl-Glycine-Proline). The molecular weight is calculated to be 292.29 g/mol.
Q5: Is there any spectroscopic data available for Z-Gly-Pro?
A6: A study employing mass-selected vibrationally resolved electronic spectroscopy and IR-UV double resonance spectroscopy, combined with quantum chemistry calculations, characterized the structures and conformational preferences of Z-Gly-Pro. [] The research identified two conformers: one with an extended β-strand structure stabilized by C5 hydrogen-bonding and another folded through O-H⋯π interaction. []
Q6: Is there information available regarding the material compatibility of Z-Gly-Pro?
A6: The provided research primarily focuses on Z-Gly-Pro's interactions with enzymes and its use in biochemical assays. Information regarding its compatibility with various materials is not explicitly discussed.
Q7: What is known about the stability of Z-Gly-Pro under different conditions?
A7: Although specific details about Z-Gly-Pro's stability are limited in the provided research, its use in various biochemical assays suggests stability under typical assay conditions (aqueous solutions, moderate temperatures, and physiological pH).
Q8: What is the primary application of Z-Gly-Pro in research?
A9: Z-Gly-Pro is primarily used as a substrate for studying the activity and inhibition of prolyl endopeptidase (PEP). [, , , , ] This enzyme is implicated in various physiological processes, and understanding its function is crucial for developing potential therapeutic agents. [, , , ]
Q9: What other applications does Z-Gly-Pro have in scientific research?
A9: Beyond prolyl endopeptidase research, Z-Gly-Pro has been used:
- In affinity chromatography: To purify prolyl endopeptidase by exploiting its specific binding affinity for the dipeptide. []
- In studying the substrate specificity of other peptidases: To differentiate them from prolyl endopeptidase based on their ability to cleave Z-Gly-Pro. [, , ]
- In investigating the mechanism of action of other proline-specific enzymes: For example, in a study examining the C-terminal peptidyl-L-proline hydrolase activity of Aspergillus acid carboxypeptidase. []
Q10: Have computational methods been used to study Z-Gly-Pro and its interactions?
A11: Yes, computational chemistry techniques, specifically natural bond orbital and noncovalent interaction calculations, were employed to validate the noncovalent interactions observed in the experimentally determined structures of Z-Gly-Pro. []
Q11: How does modifying the structure of Z-Gly-Pro affect its interaction with prolyl endopeptidase?
A11: While the provided research does not delve into detailed SAR studies for Z-Gly-Pro itself, it highlights the importance of specific structural features for prolyl endopeptidase substrate recognition and binding:
- Proline at the P1 position: A proline residue at the P1 position (the residue contributing the carbonyl group of the scissile bond) is crucial for prolyl endopeptidase activity. [, , ]
- Influence of the P2' residue: The nature of the P2' residue (the residue immediately following the proline) can influence the rate of hydrolysis by prolyl endopeptidase. [, ]
- Size limitations: Prolyl endopeptidase exhibits size limitations for its substrates, typically cleaving peptides with a maximum size of around 3 kDa. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



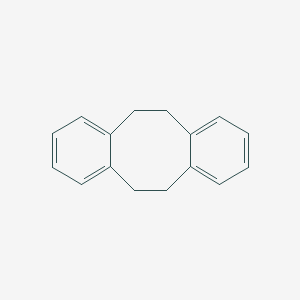
![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)


